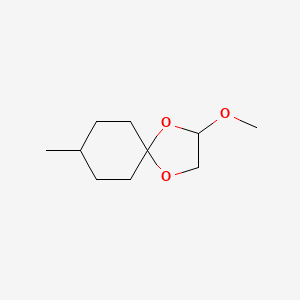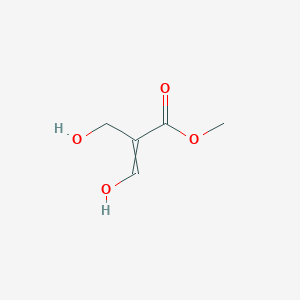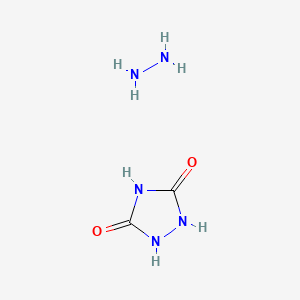
1-(Dimethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dimethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione is a unique organophosphorus compound characterized by the presence of a phosphole ring with a thione group and a dimethylamino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione typically involves the reaction of phosphole derivatives with dimethylamine and sulfur sources. One common method includes the reaction of 1-chloro-2,3-dihydro-1H-phosphole with dimethylamine in the presence of a base, followed by the introduction of sulfur to form the thione group. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Dimethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: Phosphole oxides.
Reduction: Thiol derivatives.
Substitution: Various substituted phosphole derivatives.
Applications De Recherche Scientifique
1-(Dimethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of 1-(Dimethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione involves its interaction with various molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thione group can act as a nucleophile or electrophile in different reactions. These interactions enable the compound to modulate biological pathways and exhibit its effects.
Comparaison Avec Des Composés Similaires
1-(Dimethylamino)-2,3-dihydro-1H-phosphole: Lacks the thione group but shares the phosphole ring and dimethylamino substituent.
1-(Dimethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-oxide: Contains an oxide group instead of a thione group.
1-(Dimethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-sulfide: Similar structure with a sulfide group.
Uniqueness: 1-(Dimethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione is unique due to the presence of both the dimethylamino and thione groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups allows for versatile applications in various fields.
Propriétés
Numéro CAS |
64620-08-2 |
|---|---|
Formule moléculaire |
C6H12NPS |
Poids moléculaire |
161.21 g/mol |
Nom IUPAC |
N,N-dimethyl-1-sulfanylidene-2,3-dihydro-1λ5-phosphol-1-amine |
InChI |
InChI=1S/C6H12NPS/c1-7(2)8(9)5-3-4-6-8/h3,5H,4,6H2,1-2H3 |
Clé InChI |
NGAAPQDELYTBIA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)P1(=S)CCC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(1-Methyl-1H-pyrrol-2-yl)-2-nitroethyl]-1H-indole](/img/structure/B14497063.png)

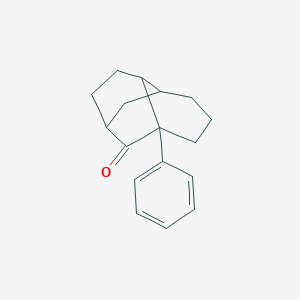
![8-Methoxy-5-{[(propan-2-yl)amino]acetyl}quinolin-2(1H)-one](/img/structure/B14497096.png)

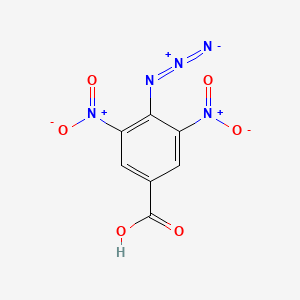
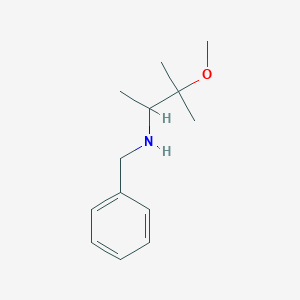

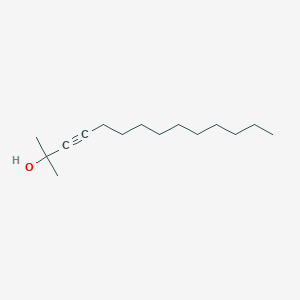
![2-[(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-7H-1-benzopyran-7-one](/img/structure/B14497126.png)
